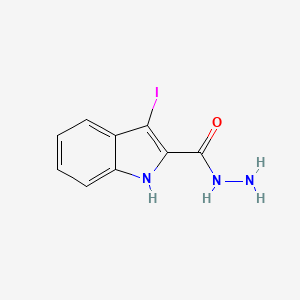

3-iodo-1H-indole-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHZIQURAQZQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 1h Indole 2 Carbohydrazide and Its Derivatives

General Synthetic Routes to Indole-2-Carbohydrazides

The formation of the indole-2-carbohydrazide structure is a critical preliminary step. This can be achieved through two primary strategies: modifying a pre-existing indole (B1671886) ring or constructing the indole ring with the necessary functional group already incorporated.

The most direct and common method for preparing indole-2-carbohydrazides is through the hydrazinolysis of a corresponding indole-2-carboxylate (B1230498) ester. This reaction involves treating an ester, such as methyl or ethyl 1H-indole-2-carboxylate, with hydrazine (B178648) monohydrate. nih.gov

The process typically involves heating the indole-2-carboxylate ester with an excess of hydrazine hydrate, often in a solvent like ethanol (B145695). nih.gov The reaction is generally efficient, leading to high yields of the desired carbohydrazide (B1668358). nih.gov Upon completion, the reaction mixture is cooled, often with the addition of water or an ice/water mixture, to precipitate the solid product, which can then be collected by filtration. nih.gov This method is widely applicable for producing both 2-substituted and 3-substituted indole carbohydrazides. nih.gov For instance, 1H-indole-2-carbohydrazide has been prepared in 91% yield from ethyl 1H-indole-2-carboxylate using this approach. nih.gov

| Starting Ester | Product | Reagents & Conditions | Yield (%) | Reference |

| Ethyl 1H-indole-2-carboxylate | 1H-indole-2-carbohydrazide | Hydrazine monohydrate, Ethanol, 80°C, 2h | 91 | nih.gov |

| Methyl 1H-indole-3-carboxylate | 1H-indole-3-carbohydrazide | Hydrazine monohydrate, Ethanol, 80°C, 2h | 96 | nih.gov |

| Ethyl 1H-indole-2-carboxylic acid ester | 1H-indole-2-carbohydrazide | Hydrazine hydrate, room temperature | - | researchgate.net |

Table 1: Examples of Indole-Carbohydrazide Synthesis via Ester Hydrazinolysis.

An alternative to modifying an existing indole is to construct the heterocyclic ring from acyclic precursors. Several named reactions are employed for indole synthesis, with the Fischer indole synthesis being one of the most prominent. youtube.com This method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. youtube.comijarsct.co.in

To obtain the indole-2-carboxylate precursor necessary for hydrazinolysis, aryl hydrazines can be condensed with ethyl pyruvate. nih.gov This condensation forms a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization, known as the Fischer indolization, to yield substituted ethyl 1H-indole-2-carboxylates. nih.gov These esters can then be converted to the target carbohydrazides as described in the previous section.

Other notable methods for indole ring construction include:

Larock Indole Synthesis: This palladium-catalyzed annulation of an o-iodoaniline with an alkyne provides a versatile route to substituted indoles. youtube.comnih.gov

Bartoli Indole Synthesis: This reaction involves the interaction of a nitroarene with a vinyl Grignard reagent to produce 7-substituted indoles. youtube.com

Gassman Indole Synthesis: This method allows for the synthesis of various indole derivatives through a multi-step sequence starting from an aniline. youtube.com

These cyclization strategies offer pathways to complex indole structures that may not be easily accessible through direct substitution on a pre-formed indole ring.

Strategies for Regioselective Iodination at the C3 Position of Indoles

The indole nucleus is an electron-rich heterocycle, with the C3 position being particularly nucleophilic and thus prone to electrophilic aromatic substitution. beilstein-journals.org This inherent reactivity is exploited for the regioselective introduction of an iodine atom.

Direct iodination of the indole ring at the C3 position can be achieved using various electrophilic iodine reagents. A common and effective method involves treating the indole substrate with molecular iodine (I₂) in a basic medium. For example, 3-iodo-1H-indole-2-carbonitrile has been synthesized by reacting 1H-indole-2-carbonitrile with iodine in the presence of potassium hydroxide (B78521) (KOH) in dimethylformamide (DMF). mdpi.com

Other iodinating systems include N-iodosuccinimide (NIS), which can effectively iodinate the C3 position of 7-azaindoles when catalyzed by molecular iodine. acs.org The choice of reagent and reaction conditions is crucial for achieving high regioselectivity and yield, avoiding poly-iodination or side reactions. Copper-mediated systems have also been reported for the aerobic oxidative C-H iodination of indoles. researchgate.net

| Indole Substrate | Iodinating Agent | Conditions | Product | Yield (%) | Reference |

| 1H-indole-2-carbonitrile | I₂, KOH | DMF, 0°C to rt, 4h | 3-Iodo-1H-indole-2-carbonitrile | 77 | mdpi.com |

| 7-Azaindole | NIS, I₂ (cat.) | DMSO, 80°C, 8h | 3-Iodo-7-azaindole | 93 | acs.org |

| 1H-Indole | I₂ | Ethyl acetate, rt, 1 min | 3-Aryl Indole (with p-quinol) | 96 | ias.ac.in |

Table 2: Examples of Direct Iodination at the Indole C3 Position.

A more sophisticated approach involves constructing the 3-iodoindole skeleton from acyclic precursors in a process where iodination is an integral part of the cyclization step. A powerful example of this strategy is the palladium and copper co-catalyzed coupling of N,N-dialkyl-o-iodoanilines with terminal acetylenes. nih.gov

This reaction first forms an N,N-dialkyl-o-(1-alkynyl)aniline intermediate. Subsequent treatment of this intermediate with an electrophilic iodine source, such as molecular iodine (I₂) in dichloromethane (B109758) (CH₂Cl₂), triggers an electrophilic cyclization to furnish the 3-iodoindole product in excellent yields. nih.gov This method is highly versatile, accommodating a wide range of aryl-, vinyl-, alkyl-, and silyl-substituted acetylenes and allows for the cleavage of different N-alkyl groups during the cyclization. nih.gov This tandem Sonogashira coupling/electrophilic cyclization provides a robust pathway to highly functionalized 3-iodoindoles. nih.gov

Synthesis of N'-Substituted 3-Iodo-1H-indole-2-Carbohydrazide Derivatives

Once this compound is obtained, it serves as a key intermediate for the synthesis of a variety of derivatives. The terminal amino group of the hydrazide moiety is nucleophilic and readily reacts with electrophiles, most commonly aldehydes and ketones, to form N'-substituted derivatives known as N-acylhydrazones. nih.gov

The synthesis of these Schiff bases is typically straightforward, involving the condensation of the carbohydrazide with an appropriate aromatic or aliphatic aldehyde. nih.gov The reaction is often carried out in a suitable solvent like ethanol or water, sometimes with a catalytic amount of glacial acetic acid to facilitate the reaction. nih.gov This reaction provides a modular approach to a large library of derivatives, as a wide variety of aldehydes can be used. nih.govresearchgate.net While specific examples starting from this compound are not extensively documented in the provided literature, the chemical principle is well-established for other indole carbohydrazides and is directly applicable. nih.govnih.gov

For example, 1H-indole-2-carbohydrazide has been reacted with various aromatic aldehydes in water with a few drops of glacial acetic acid to produce N'-arylidene-1H-indole-2-carbohydrazides in good yields. nih.gov

| Carbohydrazide | Aldehyde | Product | Yield (%) | Reference |

| 1H-indole-2-carbohydrazide | 3-Fluorobenzaldehyde | N'-(3-fluorobenzylidene)-1H-indole-2-carbohydrazide | 88 | nih.gov |

| 1H-indole-3-carbohydrazide | 3-Chlorobenzaldehyde | N'-(3-chlorobenzylidene)-1H-indole-3-carbohydrazide | 78 | nih.gov |

Table 3: Representative Synthesis of N'-Substituted Indole-Carbohydrazide Derivatives.

Condensation with Aldehydes and Ketones (Hydrazone Formation)

The carbohydrazide functional group of this compound is a versatile handle for further molecular elaboration, most commonly through condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid, such as glacial acetic acid. nih.gov The products, N'-substituted-3-iodo-1H-indole-2-carbohydrazones, are often crystalline solids and can be readily purified by recrystallization.

The versatility of this reaction allows for the introduction of a wide array of substituents, depending on the choice of the aldehyde or ketone. A variety of aromatic and heteroaromatic aldehydes have been successfully condensed with related indole-2-carbohydrazides to afford the corresponding hydrazones in good yields. mdpi.comnih.gov

Table 1: Examples of Hydrazone Formation from Indole-2-Carbohydrazides and Aromatic Aldehydes

| Indole-2-Carbohydrazide Derivative | Aldehyde | Reaction Conditions | Product | Reference |

| 1H-Indole-2-carbohydrazide | Benzaldehyde | Water, Acetic Acid, Reflux | N'-benzylidene-1H-indole-2-carbohydrazide | nih.gov |

| 1H-Indole-2-carbohydrazide | 3-Fluorobenzaldehyde | Water, Acetic Acid, Reflux | N'-(3-fluorobenzylidene)-1H-indole-2-carbohydrazide | nih.gov |

| 1H-Indole-2-carbohydrazide | 3-Hydroxybenzaldehyde | Water, Acetic Acid, Reflux | N'-(3-hydroxybenzylidene)-1H-indole-2-carbohydrazide | nih.gov |

| 1H-Indole-2-carbohydrazide | 1H-Indole-3-carboxaldehyde | Ethanol, Acetic Acid | N'-((1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide | mdpi.com |

This table presents data for the closely related 1H-indole-2-carbohydrazide to illustrate the general reactivity.

Further Heteroannulation Reactions (e.g., Thiazoles, Oxadiazoles, Triazoles)

The this compound and its hydrazone derivatives are valuable precursors for the construction of various five-membered heterocyclic rings, further expanding the chemical diversity of this scaffold.

Thiazoles: The synthesis of thiazole-containing indole derivatives can be achieved through the Hantzsch thiazole (B1198619) synthesis. For instance, the reaction of an indole carbohydrazide with α-haloketones can lead to the formation of a thiazole ring. mdpi.com

Oxadiazoles: 1,3,4-Oxadiazoles can be prepared from carbohydrazides by cyclization with various reagents. A common method involves the reaction of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be accomplished from the corresponding thiosemicarbazide (B42300), which is formed by the reaction of the carbohydrazide with an isothiocyanate. Cyclization of the thiosemicarbazide in the presence of a base, such as aqueous potassium hydroxide, yields the triazolethione. nih.gov

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov

The synthesis of various indole derivatives, including those with structures analogous to this compound, has been successfully achieved using microwave irradiation. For instance, the condensation of indole-2-carbohydrazides with aldehydes and ketones to form hydrazones, as well as subsequent cyclization reactions to form pyrazoles and thiazolidinones, have been shown to be significantly accelerated under microwave conditions.

One-pot, multi-component reactions represent another green chemistry approach, offering increased efficiency by combining several synthetic steps into a single operation, thereby reducing solvent usage and purification steps. semanticscholar.org The synthesis of functionalized indole derivatives has been reported via three-component domino reactions, showcasing the potential for more streamlined and sustainable synthetic routes. semanticscholar.org The use of greener solvents, such as water or ionic liquids, in the synthesis of indole derivatives is also an area of active research. nih.govresearchgate.net

Chemical Reactivity and Transformation Pathways of 3 Iodo 1h Indole 2 Carbohydrazide

Reactions of the Hydrazide Moiety

The hydrazide functional group (-CONHNH2) in 3-iodo-1H-indole-2-carbohydrazide is a key site for various chemical transformations, including condensation and cyclization reactions, leading to the formation of a wide array of heterocyclic systems.

Condensation Reactions

The hydrazide moiety readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. These reactions are fundamental in the synthesis of Schiff bases, which are valuable intermediates for the preparation of more complex molecules. The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The resulting Schiff bases, or N-acylhydrazones, can be further utilized in various synthetic applications. For instance, the condensation of indole-3-carboxaldehyde (B46971) with different amine derivatives to form Schiff bases and their complexes has been extensively studied. researchgate.net

Cyclization Reactions to Form Fused Heterocycles

The hydrazide functionality of this compound is a versatile precursor for the synthesis of various fused heterocyclic systems, most notably 1,3,4-oxadiazoles and triazoles.

1,3,4-Oxadiazoles: These five-membered heterocyclic rings can be synthesized from acylhydrazides through several methods. A common approach involves the cyclization of a 1,2-diacylhydrazide intermediate, which can be formed from the reaction of the starting carbohydrazide (B1668358) with an acylating agent. nih.gov Dehydrative cyclization of this intermediate, often facilitated by reagents like phosphorus oxychloride (POCl3), leads to the formation of the 1,3,4-oxadiazole (B1194373) ring. nih.gov For example, 5-fluoro-1H-indole-2-carbohydrazide can be reacted with various aromatic carboxylic acids in the presence of POCl3 to yield indole-based oxadiazoles. nih.gov Alternative methods for oxadiazole synthesis include the thermolysis of formylhydrazone ethylformate and the reaction of N,N'-diformylhydrazine with phosphorus pentoxide. mdpi.com A newer approach involves the coupling of α-bromo nitroalkanes with acyl hydrazides, which directly yields 2,5-disubstituted 1,3,4-oxadiazoles under mild, non-dehydrative conditions. nih.gov

Triazoles: The synthesis of 1,2,3-triazoles can be achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This involves the reaction of an azide (B81097) with a terminal alkyne. While not a direct reaction of the hydrazide moiety itself, the indole (B1671886) scaffold can be functionalized to participate in such reactions. For instance, an azide derivative of an indole can be reacted with an alkyne to form a triazole ring. frontiersin.org Another approach involves the reaction of N-tosylhydrazones with sodium azide, mediated by molecular iodine, to construct 4-aryl-NH-1,2,3-triazoles. researchgate.net

Reactivity of the C3-Iodo Substituent

The iodine atom at the C3 position of the indole ring is a key handle for introducing molecular diversity through various cross-coupling reactions and nucleophilic substitutions.

Cross-Coupling Reactions

The C3-iodo group makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govresearchgate.netdoaj.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of the 3-iodoindole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This method is widely used to introduce alkynyl substituents at the C3 position. mdpi.comnih.gov The reaction is typically carried out under mild conditions, often at room temperature with an amine base that also serves as the solvent. wikipedia.org Research has shown that using a dilute hydrogen atmosphere can diminish the undesirable homocoupling of terminal acetylenes. washington.edu

Suzuki-Miyaura Coupling: This versatile reaction couples the 3-iodoindole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com It is a powerful tool for creating biaryl linkages. The reaction is compatible with a wide range of functional groups and has been successfully applied to unprotected nitrogen-rich heterocycles. nih.gov

Stille Coupling: This reaction involves the coupling of the 3-iodoindole with an organotin compound (organostannane) catalyzed by palladium. mdpi.comnih.gov While effective, the toxicity of organotin reagents is a significant drawback.

Heck Coupling: The Heck reaction couples the 3-iodoindole with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C3 position. mdpi.comnih.gov This reaction is a direct method for the alkenylation of aryl halides. nih.gov

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Forms C-C triple bonds; mild reaction conditions. wikipedia.org |

| Suzuki-Miyaura | Organoboron Compound | Pd catalyst, Base | Forms C-C single bonds (biaryls); tolerant of many functional groups. nih.gov |

| Stille | Organotin Compound | Pd catalyst | Forms C-C bonds; toxic reagents. mdpi.com |

| Heck | Alkene | Pd catalyst, Base | Forms C-C double bonds (alkenylation). nih.gov |

Nucleophilic Displacement and Other Transformations

The electron-withdrawing nature of the adjacent carbonyl group can activate the C3-iodo substituent towards nucleophilic aromatic substitution, although this is less common than cross-coupling reactions for C-I bonds on electron-rich indoles. However, in certain activated indole systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, the 2-position becomes susceptible to nucleophilic attack, leading to displacement of the methoxy (B1213986) group. nii.ac.jpclockss.org This suggests that the electronic properties of the indole ring significantly influence the reactivity at the C3 position.

Regioselective Reactivity Studies of the Indole Ring System

The reactivity of the indole ring is characterized by a high electron density, particularly at the C3 position of the pyrrole (B145914) moiety. This inherent electronic property makes the C3 position the most nucleophilic and thus highly susceptible to electrophilic attack. In the case of this compound, the indole ring is already substituted at both the C2 and C3 positions, which significantly influences its subsequent chemical transformations.

The presence of an iodine atom at the C3 position is of paramount importance as the carbon-iodine bond is a versatile functional group for further molecular elaboration. This C-I bond is the primary site for regioselective transformations, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds specifically at the C3 position.

While direct studies on this compound are limited, extensive research on closely related analogues, such as 1-benzyl-3-iodo-1H-indole-2-carbonitrile, provides detailed insight into the expected regioselective reactivity. mdpi.com The carbohydrazide group at C2 is electronically similar to the carbonitrile group in its electron-withdrawing nature, suggesting that the reactivity patterns observed for the C3-iodo bond will be comparable.

Research on the 3-iodo-indole-2-carbonitrile scaffold demonstrates its successful participation in a variety of cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. mdpi.com These studies confirm that the reactivity is highly regioselective, with transformations occurring exclusively at the C3 position, displacing the iodo substituent.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

Detailed studies on 1-benzyl-3-iodo-1H-indole-2-carbonitrile, an analogue of the title compound, have shown that the C3-iodo group is readily transformed. mdpi.com

Sonogashira Coupling: The reaction of the 3-iodoindole derivative with various terminal alkynes in the presence of a palladium catalyst (such as PdCl₂(PPh₃)₂) and a copper(I) co-catalyst furnishes 3-alkynylindoles in good yields. This reaction is tolerant of a range of functional groups on the alkyne coupling partner. mdpi.com

Suzuki-Miyaura Coupling: Coupling with boronic acids or their esters proceeds efficiently under palladium catalysis to form 3-aryl or 3-vinylindoles. This reaction provides a powerful method for constructing biaryl linkages.

Heck Coupling: The Mizoroki-Heck reaction enables the coupling of the 3-iodoindole with alkenes. mdpi.com This reaction creates a new carbon-carbon sigma bond between two sp²-hybridized carbon atoms, leading to the formation of 3-alkenylindoles. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of the 3-iodoindole with organotin compounds, catalyzed by palladium complexes. This method has been used to introduce various organic fragments at the C3 position. mdpi.com

The table below summarizes the regioselective transformations demonstrated on a close analogue of this compound, highlighting the specific reactivity at the C3 position.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type (at C3) | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkynes (e.g., Phenylacetylene) | Pd(II) complex, Cu(I) salt, Amine base | 3-Alkynyl | mdpi.com |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | Pd(0) or Pd(II) complex, Base (e.g., K₂CO₃) | 3-Aryl / 3-Vinyl | mdpi.com |

| Heck Coupling | Alkenes | Pd catalyst, Base | 3-Alkenyl | mdpi.com |

| Stille Coupling | Organostannanes (e.g., Tributyl(vinyl)stannane) | Pd(II) complex | 3-Substituted (Alkenyl, Aryl) | mdpi.com |

Structure Activity Relationship Sar and Structural Elucidation of 3 Iodo 1h Indole 2 Carbohydrazide Derivatives

Elucidation of Molecular Structure through Spectroscopic Analysis Methods

The precise determination of the molecular structure of 3-iodo-1H-indole-2-carbohydrazide and its derivatives is paramount for understanding their chemical behavior and biological function. A multi-faceted approach utilizing various spectroscopic methods is essential for a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR spectra of indole (B1671886) derivatives provide valuable information about the chemical environment of protons. For instance, in 1H-indole-2-carbohydrazide derivatives, the N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 11.0 ppm. mdpi.comnih.gov The aromatic protons on the indole ring exhibit characteristic coupling patterns that can be used to determine their positions. For example, in a study of 3-iodo-1H-indole-2-carbonitrile, the aromatic protons were observed in the range of 7.30-7.49 ppm. mdpi.com The protons of the carbohydrazide (B1668358) moiety also give rise to distinct signals. The NH₂ protons of the hydrazide group in N-benzyl-1H-indole-2-carbohydrazide appear as a singlet around 4.88 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the carbohydrazide group in N-benzyl-1H-indole-2-carbohydrazide resonates at approximately 162.6 ppm. mdpi.com The carbon atoms of the indole ring typically appear in the range of 102-142 ppm. nih.gov The position of the iodine atom significantly influences the chemical shift of the attached carbon (C3), which in 3-iodo-1H-indole-2-carbonitrile is found at a relatively upfield position of 72.0 ppm. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, aiding in the determination of the three-dimensional structure and conformation of these molecules in solution.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 3-Iodo-1H-indole-2-carbonitrile | 8.98 (bs, 1H, NH), 7.49 (dq, J = 8.1 Hz, J = 0.9 Hz, 1H, Ar-H), 7.47–7.39 (m, 2H, Ar-H), 7.30 (ddd, J = 8.1 Hz, J = 6.2 Hz, J = 1.8 Hz, 1H, Ar-H) | 137.0 (Cquat), 128.9 (Cquat), 126.6 (Ar-CH), 122.0 (Ar-CH), 121.8 (Ar-CH), 114.3 (Cquat), 112.8 (Ar-CH), 111.4 (Cquat), 72.0 (Cquat) | mdpi.com |

| N-Benzyl-1H-indole-2-carbohydrazide | 11.50 (s, 1H, NH-indole), 7.62 (d, 1H, J = 7 Hz, Har), 7.49 (d, 2H, J = 8 Hz, Har), 7.31–7.39 (m, 5H, Har), 7.26 (t, 1H, J = 7 Hz, Har), 7.18 (t, 1H, J = 7 Hz, Har), 5.00 (s, 2H, CH₂), 4.88 (s, 2H, NH₂) | 162.6 (C=O), 137.4, 136.3, 129.0, 128.4, 127.7, 127.5, 123.8, 122.1, 119.9, 112.8, 54.5 (CH₂) | mdpi.com |

| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | 11.37 (s, 1H, NH-indole), 7.44 (d, 2H, J = 8.5 Hz, Har), 7.37 (m, 4H, Har), 7.07 (s, 1H, Har), 6.85 (m, 1H, Har), 5.04 (s, 2H, CH₂), 4.84 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃) | 162.6 (C=O), 154.2 (C-O), 136.5, 132.3, 131.7, 131.0, 130.4, 128.9, 127.6, 115.4, 113.5, 108.9, 102.2, 55.6 (OCH₃), 54.0 (CH₂) | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectra of this compound derivatives display characteristic absorption bands. nih.gov The N-H stretching vibration of the indole ring is typically observed in the region of 3267–3506 cm⁻¹. nih.gov The carbonyl group (C=O) of the carbohydrazide moiety gives rise to a strong absorption band, usually in the range of 1605–1698 cm⁻¹. nih.gov The aromatic C-H stretching and C=C in-ring stretching vibrations are also readily identifiable. researchgate.net For instance, in N-benzyl-1H-indole-2-carbohydrazide, the C=O stretch is observed at 1680 cm⁻¹, and the N-H stretches of the hydrazide group appear at 3313 and 3280 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Indole) | Stretching | 3267–3506 | nih.gov |

| C=O (Carbohydrazide) | Stretching | 1605–1698 | nih.gov |

| C-H (Aromatic) | Stretching | 3040–3097 | nih.gov |

| C=C (Aromatic) | Stretching | 1508-1577 | researchgate.net |

| C-N | Stretching | ~1382 | researchgate.net |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition of the molecule and its fragments. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carbohydrazides, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For example, the HRMS (ESI) of 1-benzyl-3-iodo-1H-indole-2-carbonitrile showed a calculated m/z for C₁₆H₁₂IN₂ [M+H]⁺ of 359.00397, with a found value of 359.00293, confirming its elemental composition. mdpi.com The fragmentation patterns observed in the mass spectra can provide valuable structural information, often showing characteristic losses of small molecules or radicals. scirp.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region, often referred to as the ¹Lₐ and ¹Lₑ bands. thedelocalizedchemist.com The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. core.ac.uk Electron-withdrawing or electron-donating groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. core.ac.uknih.govrsc.org The polarity of the solvent can also influence the UV-Vis spectrum. core.ac.uk For instance, a change from a nonpolar to a polar solvent often results in a bathochromic shift of the long-wavelength absorption maximum for many indole derivatives. core.ac.uk

| Substituent Type | Effect on Absorption Maxima | Reference |

|---|---|---|

| Electron-withdrawing | Bathochromic shift | core.ac.uk |

| Electron-donating | Bathochromic shift | core.ac.uk |

Influence of Structural Modifications on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by their structural features. Structure-activity relationship (SAR) studies aim to identify the key structural motifs responsible for a particular biological effect and to guide the design of more potent and selective compounds.

A study on 3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors revealed several important SAR trends. nih.gov The introduction of a furan-3-ylmethylene group at the hydrazide nitrogen resulted in a potent candidate. nih.gov Further modifications to this lead compound showed that small substitutions on the furan (B31954) ring and halogenation at the R1 position of the indole ring could modulate the activity. nih.gov Specifically, bromine substitution at the R1 position led to prominent anticancer activities. nih.gov Interestingly, changing the connectivity from a 2-furyl to a 3-furyl group was well-tolerated. nih.gov

Another study on indole-2-carbohydrazide derivatives as anticancer agents with anti-angiogenic properties also highlighted the importance of substituents. nih.gov The introduction of different aromatic and heteroaromatic aldehydes to form hydrazones led to a range of compounds with varying cytotoxic and anti-angiogenic activities. nih.gov These studies underscore the principle that even minor structural changes can have a significant impact on the biological profile of these indole derivatives. The systematic exploration of these structural modifications is crucial for the development of new therapeutic agents. researchgate.netnih.gov

Impact of N'-Substituents on Hydrazone Derivatives

The introduction of various substituents on the N'-position of the hydrazone moiety of this compound has a significant impact on the biological activity of the resulting derivatives. These modifications primarily influence the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

Research has shown that N'-acylhydrazone derivatives of indoles exhibit a range of biological activities, including antiplatelet and anticancer effects. nih.govresearchgate.net The nature of the aromatic aldehyde condensed with the carbohydrazide plays a crucial role. For instance, in a series of N-acylhydrazone derivatives of 2-substituted indoles, compounds with specific substitutions on the phenyl ring demonstrated potent and selective inhibition of platelet aggregation. nih.govresearchgate.net

In the context of anticancer activity, a series of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazides were synthesized and evaluated. nih.gov It was observed that the substitution pattern on the N'-phenyl ring was critical for antiproliferative activity against various human tumor cell lines. nih.gov Specifically, certain substitutions led to compounds with GI50 values in the sub-micromolar range, indicating potent anticancer effects. nih.gov Molecular docking studies suggested that these compounds interact with the colchicine (B1669291) binding site of tubulin, primarily through hydrophobic interactions. nih.gov

Furthermore, the synthesis of novel indole-2-carbohydrazide derivatives and their evaluation for antiproliferative and anti-angiogenic activities revealed that specific N'-substituents are crucial for potent cytotoxic effects against cancer cell lines like HCT116 and SW480, while remaining inactive against normal cell lines. nih.govpismin.comresearchgate.net

The following table summarizes the impact of different N'-substituents on the biological activity of this compound hydrazone derivatives based on reported research findings.

| N'-Substituent | Observed Biological Activity | Key Findings | References |

| Substituted Phenyl | Anticancer | Substitutions on the phenyl ring significantly influence antiproliferative activity. | nih.gov |

| Furan-3-ylmethylene | Tubulin Inhibition, Anticancer | Identified as a potent tubulin polymerization inhibitor. | nih.gov |

| Thiophenyl | Anticancer | Showed the strongest activity against certain cancer cell lines. | nih.gov |

| 1-Phenylethylidene | Anticancer | Exhibited modest anticancer activities. | nih.gov |

| Substituted Benzylidene | Antiplatelet | Lipophilic, medium-sized groups on the phenyl ring increased activity. | nih.govresearchgate.net |

Role of Halogenation (Specifically Iodine) at Indole Positions

Halogenation, particularly iodination, at various positions of the indole ring is a key strategy in modulating the biological activity of this compound derivatives. The presence and position of halogen atoms can significantly alter the lipophilicity, electronic distribution, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

The iodine atom at the C3 position of the indole nucleus is a recurring motif in potent biologically active molecules. mdpi.comnih.gov This substitution is often introduced via electrophilic halogenation. mdpi.comnih.govresearchgate.net The reactivity of the C-I bond at this position allows for further molecular diversification through various cross-coupling reactions like Sonogashira, Suzuki-Miyaura, and Heck reactions, enabling the synthesis of a wide array of derivatives. mdpi.comnih.gov

In a study on CB1 receptor allosteric modulators, it was found that a chloro or fluoro group at the C5 position of the 1H-indole-2-carboxamide scaffold enhanced the modulatory potency. nih.govsigmaaldrich.com This highlights that halogenation at positions other than C3 also plays a crucial role.

Furthermore, research on tubulin polymerization inhibitors based on the 3-phenyl-1H-indole-2-carbohydrazide scaffold revealed that halogenation at the R1 position (which can be various positions on the indole ring) significantly impacts anticancer activity. nih.gov Bromine substitution at this position showed the most prominent anticancer activities against certain cell lines. nih.gov Fluorine substitutions at the R1 position, however, tended to result in more modest anti-tubulin and anticancer activities. nih.gov

The following table summarizes the effects of halogenation at different indole positions on the activity of this compound and related derivatives.

| Halogen and Position | Observed Effect on Activity | Compound Series | References |

| Iodine at C3 | Precursor for further diversification via cross-coupling reactions. | 1-Benzyl-3-iodo-1H-indole-2-carbonitriles | mdpi.comnih.gov |

| Chlorine/Fluorine at C5 | Enhanced CB1 receptor allosteric modulating potency. | Substituted 1H-indole-2-carboxamides | nih.govsigmaaldrich.com |

| Bromine at R1 | Prominent anticancer activities. | 3-Phenyl-1H-indole-2-carbohydrazide derivatives | nih.gov |

| Fluorine at R1 | Modest anti-tubulin and anticancer activities. | 3-Phenyl-1H-indole-2-carbohydrazide derivatives | nih.gov |

Effects of Fused Heterocyclic Rings

The fusion of additional heterocyclic rings to the this compound core structure can lead to novel compounds with significantly altered and often enhanced biological activities. This structural modification creates more rigid and complex molecular architectures, which can lead to more specific and potent interactions with biological targets.

For instance, the synthesis of N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-iodo/chloro-3-phenyl-1H-indole-2-carboxamide derivatives, where a thiazolidinone ring is attached to the carbohydrazide nitrogen, has been reported. nih.gov These compounds were evaluated for their anticancer properties, and some derivatives demonstrated remarkable antiproliferative activity against a panel of human tumor cell lines. nih.gov

The combination of the indole nucleus with other heterocyclic moieties like pyrazole (B372694) is another area of interest. A series of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives were synthesized and showed potent antiproliferative activity against various cancer cell lines. researchgate.net This suggests that the pyrazole-carbohydrazide linkage to the indole core is a favorable structural feature for anticancer activity.

Furthermore, indole derivatives containing other heterocyclic moieties have been synthesized and have shown promising antiplatelet activity. researchgate.net The specific nature of the fused or linked heterocyclic ring system is a critical determinant of the resulting biological profile.

The following table outlines the effects of fusing different heterocyclic rings to the indole-2-carbohydrazide scaffold.

| Fused/Linked Heterocycle | Resulting Biological Activity | Key Structural Feature | References |

| Thiazolidinone | Anticancer | 4-Oxo-1,3-thiazolidin-3-yl group attached to the carbohydrazide. | nih.gov |

| Pyrazole | Anticancer | 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide scaffold. | researchgate.net |

| Various Heterocycles | Antiplatelet | Indole derivatives containing various heterocyclic moieties. | researchgate.net |

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of this compound derivatives is a critical factor that governs their interaction with biological targets and, consequently, their biological activity. Conformational analysis helps in understanding the spatial arrangement of different functional groups and how this arrangement facilitates binding to a receptor or enzyme active site.

Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives. For example, in the case of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives acting as tubulin polymerization inhibitors, docking calculations revealed that these compounds bind to the colchicine binding site. nih.gov The interactions were found to be primarily hydrophobic, similar to those of colchicine itself. nih.gov This suggests that a specific conformation is required for the molecule to fit into the binding pocket and exert its inhibitory effect.

Similarly, for furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, molecular docking simulations also indicated that they inhibit tubulin by binding at the colchicine site. rsc.org The calculated molecular descriptors for the most potent derivatives suggested favorable pharmacokinetic profiles, indicating that their conformation is also suitable for drug-likeness. rsc.org

In another study, the α,β-unsaturated double bond at position 3 of the indole ring in a series of CysLT1 selective antagonists was found to be important for their activity. nih.gov Modification of this double bond led to a significant decrease in potency, highlighting the importance of the conformational rigidity and specific geometry conferred by this feature for optimal receptor binding. nih.gov

Quantitative structure-activity relationship (QSAR) analysis, while not always straightforward, can sometimes provide insights into the correlation between structural parameters and activity. However, in some cases, such as with certain antiplatelet indole carbohydrazide derivatives, no significant correlation was found, possibly due to the compounds interacting with multiple receptors. nih.govresearchgate.net

The following table highlights key findings from conformational analysis and its correlation with the biological activity of this compound derivatives.

| Method of Analysis | Biological Target/Activity | Key Conformational Finding | References |

| Molecular Docking | Tubulin Polymerization | Binding at the colchicine site through hydrophobic interactions. | nih.govrsc.org |

| Structural Modification | CysLT1 Receptor Antagonism | The α,β-unsaturated double bond at position 3 is crucial for high potency. | nih.gov |

Mechanistic Investigations of Biological Activities of 3 Iodo 1h Indole 2 Carbohydrazide Derivatives

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. waocp.org The vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, making it a key target for anticancer therapies. nih.govnih.gov Indole-2-carbohydrazide derivatives have been investigated for their ability to interfere with this process.

A novel series of these derivatives was synthesized and evaluated for anti-angiogenic properties using several assays, including the chorioallantoic membrane (CAM) assay, human umbilical vein endothelial cells (HUVECs) migration assay, and endothelial microtubule formation assay. researchgate.net The results indicated that these compounds are promising inhibitors of angiogenesis. nih.gov Mechanistic studies revealed that a particularly active compound, 24f, exerts its effects by inhibiting VEGFR-2 and its downstream signaling proteins within HUVECs. nih.gov This inhibition disrupts the signaling cascade that promotes the proliferation and migration of endothelial cells, which are essential steps in forming new blood vessels. researchgate.net Other indole (B1671886) derivatives, such as indole-3-carbinol, have also been shown to inhibit angiogenesis, in part by inactivating signaling pathways like ERK1/2 and Akt in endothelial cells. nih.gov

Table 2: Anti-angiogenic Activity of Indole-2-Carbohydrazide Derivatives

| Compound Class | Mechanism of Action | Key Target | Assay(s) Used | Reference |

|---|---|---|---|---|

| Indole-2-carbohydrazide derivatives (e.g., 24f) | Inhibition of endothelial cell migration and microtubule formation. | VEGFR-2 and its downstream signaling pathway. | CAM, HUVEC migration, Endothelial microtubule formation. | researchgate.net, nih.gov |

| Indole-containing compounds | Inhibition of various solid tumors. | VEGFR-2. | Kinase assays, Cell proliferation assays. | nih.gov, nih.gov |

Antioxidant Activity Mechanisms (e.g., Radical Scavenging)

Reactive oxygen species (ROS) can cause cellular damage and contribute to various diseases. mdpi.com Antioxidants mitigate this damage by neutralizing free radicals. The indole scaffold is present in molecules known for their antioxidant properties, and derivatives of indole-2-carbohydrazide have been specifically studied for this activity. researchgate.netresearchgate.net

The antioxidant potential of a series of 4,6-dimethoxy-1H-indole-2-carbohydrazides was evaluated using multiple assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cationic radical decolorization assay, and the CUPRAC (cupric reducing antioxidant capacity) assay. researchgate.net The study concluded that indole compounds featuring the carbohydrazide (B1668358) functionality were more effective antioxidants than related 2-(indol-2-yl)-1,3,4-oxadiazole systems. researchgate.net The mechanism of action is believed to involve radical scavenging, where the carbohydrazide moiety and the indole nucleus donate hydrogen atoms or electrons to neutralize unstable free radicals. This process is often described by mechanisms such as sequential proton loss electron transfer (SPLET). mdpi.com One compound, Nʹ-benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide, demonstrated superior inhibition performance compared to standard antioxidants in the assays. researchgate.net

Table 3: Antioxidant Profile of Indole-2-Carbohydrazide Derivatives

| Compound Class | Assay | Finding | Reference |

|---|---|---|---|

| 4,6-dimethoxy-1H-indole-2-carbohydrazides | DPPH, ABTS, CUPRAC | Carbohydrazide functionality conferred promising antioxidant activity. | researchgate.net |

| Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide | DPPH, ABTS, CUPRAC | Demonstrated better inhibition performance than standards. | researchgate.net |

| 6-hydroxy-1H-indole-3-acetamide (Isomer) | Lipid peroxidation assay | Inhibited lipid peroxidation with an IC50 of 3.9 µg/mL. | nih.gov |

Anti-HIV Mechanisms

The human immunodeficiency virus (HIV) relies on several key enzymes for its replication cycle, making them attractive targets for antiviral drugs. benthamdirect.comnih.gov Indole derivatives have been identified as potent inhibitors of crucial HIV enzymes, including reverse transcriptase, protease, and integrase. benthamdirect.comnih.gov

Research into indole-2-carboxylic acid derivatives has provided significant insight into a key anti-HIV mechanism. These compounds were identified as effective HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Molecular modeling and biological assays revealed that the indole core and the C2 carboxyl group can chelate the two magnesium ions (Mg²⁺) within the active site of the integrase enzyme. nih.gov This chelation is critical for inhibiting the strand transfer step, which is essential for integrating the viral DNA into the host genome. nih.gov Given the structural similarity, it is plausible that 3-iodo-1H-indole-2-carbohydrazide derivatives act via a similar mechanism, where the carbohydrazide functional group participates in coordinating with the essential metal ions in the enzyme's active site. Further structural optimizations of these indole-2-carboxylic acid derivatives led to compounds with significantly enhanced integrase inhibitory effects, demonstrating the potential of this scaffold for developing novel anti-HIV agents. nih.gov

Table 4: Anti-HIV Activity of Indole Derivatives

| Compound Class | Target Enzyme | Mechanism of Action | Activity (IC50) | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Chelation of Mg²⁺ ions in the active site, inhibiting strand transfer. | 0.13 µM (Compound 20a) | nih.gov |

| General Indole derivatives | HIV Reverse Transcriptase, Protease, Integrase | Enzyme inhibition. | Varies | benthamdirect.com, nih.gov |

| 3-Oxindole derivatives | Tat-mediated transcription | Inhibition of HIV-1 LTR promoter. | 0.4578 µM (Compound 6f) | nih.gov |

Anticholinesterase Activity Mechanisms

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that degrade the neurotransmitter acetylcholine; their inhibition is a key strategy for treating neurodegenerative conditions like Alzheimer's disease. nih.gov Indole-based compounds have been explored as cholinesterase inhibitors. nih.govnih.gov

A study of indole-isoxazole carbohydrazides found that derivatives were selective and potent inhibitors of AChE over BuChE. nih.gov Kinetic analysis of the most potent compound indicated a competitive inhibition pattern, suggesting it competes with the natural substrate, acetylcholine, for binding to the active site of AChE. nih.gov The indole moiety itself is thought to enhance inhibition by lodging in the peripheral anionic site (PAS) of the enzyme, which can also prevent AChE-induced protein aggregation. nih.gov

Furthermore, a study on 4,6-dimethoxy-1H-indole-2-carbohydrazides and their corresponding 1,3,4-oxadiazole (B1194373) derivatives evaluated their anticholinesterase properties. researchgate.net While the carbohydrazides were more effective as antioxidants, the 2-(indol-2-yl)-1,3,4-oxadiazole derivatives yielded extremely important results in the anticholinesterase enzyme inhibition assays, highlighting how modification of the carbohydrazide group can tune the biological activity towards different targets. researchgate.net

Table 5: Anticholinesterase Activity of Indole Carbohydrazide Derivatives

| Compound Class | Target Enzyme | Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Indole-isoxazole carbohydrazides (Compound 5d) | AChE | 29.46 µM | Competitive inhibition; interaction with PAS. | nih.gov |

| 2-(4,6-dimethoxy-1H-indol-2-yl)-1,3,4-oxadiazole derivatives | AChE, BuChE | Significant inhibition noted | Enzyme inhibition. | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

Binding to Tubulin (Colchicine Binding Site)

The protein tubulin is a significant target for anticancer drugs due to its critical role in microtubule formation and cell division. nih.gov The colchicine (B1669291) binding site, located at the interface between the α and β-tubulin subunits, is a key target for microtubule-destabilizing agents. nih.govsemanticscholar.org While specific docking studies for 3-iodo-1H-indole-2-carbohydrazide are not extensively detailed, research on closely related indole-2-carbohydrazide derivatives provides a robust model for its likely binding interactions. nih.gov

Computational simulations show that indole-2-carbohydrazide scaffolds fit well within the colchicine binding site. nih.gov The binding is typically stabilized by a network of hydrophobic interactions and hydrogen bonds. The indole (B1671886) ring itself can form hydrophobic interactions with surrounding amino acid residues, which is a common feature for many inhibitors targeting this site. nih.govnih.gov The carbohydrazide (B1668358) moiety is crucial as it can act as both a hydrogen bond donor and acceptor, forming critical connections with residues in the binding pocket.

Key interactions for similar indole compounds at the colchicine site often involve amino acids such as Cys241, Leu255, Ala316, Val318, and Lys352. semanticscholar.orgresearchgate.net For instance, the carbohydrazide group can form hydrogen bonds with the sulfhydryl group of Cys241, a critical interaction for many colchicine site inhibitors. The 3-iodo substituent on the indole ring is predicted to enhance binding, likely by forming halogen bonds or increasing hydrophobic contact within a specific pocket of the site, thereby potentially increasing the compound's affinity and inhibitory activity.

| Interacting Residue | Type of Interaction | Role in Binding |

| Cys241 | Hydrogen Bond, Hydrophobic | Key anchoring point for many inhibitors; interaction with the hydrazide or indole moiety. semanticscholar.orgresearchgate.net |

| Leu255 | Hydrophobic | Stabilizes the position of the indole ring within the pocket. semanticscholar.org |

| Ala316, Val318 | Hydrophobic | Contributes to the overall hydrophobic enclosure of the ligand. semanticscholar.org |

| Lys352 | Hydrogen Bond, Hydrophobic | Interacts with substituents on the ligand, contributing to binding affinity. semanticscholar.org |

| Asn101 | Hydrogen Bond | Potential interaction point for the carbohydrazide group. semanticscholar.org |

This table summarizes common interactions observed for ligands at the tubulin-colchicine binding site, extrapolated from studies on similar indole derivatives.

Interaction with Other Biological Targets (e.g., Kinases, HIF-1α)

Beyond tubulin, computational docking can be used to explore the interaction of this compound with other important cancer-related targets.

Kinases: Kinases are a large family of enzymes that regulate most major cellular processes. The indole scaffold is a well-known "privileged structure" in kinase inhibitor design. Docking studies could predict whether this compound can fit into the ATP-binding pocket of various kinases. The carbohydrazide group could mimic the hydrogen bonding interactions of the adenine region of ATP.

Hypoxia-Inducible Factor 1α (HIF-1α): HIF-1α is a transcription factor that is a master regulator of the cellular response to hypoxia and a key driver of tumor progression. nih.gov While direct binding inhibitors of HIF-1α are challenging to design, computational models can explore potential interactions with HIF-1α itself or with proteins that regulate its stability, such as prolyl hydroxylases or cyclin-dependent kinases (Cdks). nih.govnih.gov Docking simulations could investigate if the compound might disrupt critical protein-protein interactions necessary for HIF-1α activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indole derivatives, QSAR models are developed to predict the antiproliferative activity based on various molecular descriptors. mdpi.com

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com This approach is particularly useful when the 3D structure of the target protein is unknown. nih.gov

A ligand-based pharmacophore model for tubulin inhibitors of the indole class would be generated by aligning a set of active molecules and extracting their common chemical features. nih.gov For the this compound scaffold, a typical pharmacophore model might include:

One or two aromatic rings (from the indole nucleus).

A hydrogen bond donor feature (from the N-H of the indole and the hydrazide).

A hydrogen bond acceptor feature (from the carbonyl oxygen of the hydrazide).

A hydrophobic feature, potentially corresponding to the iodo-substituent. nih.gov

Such a model serves as a 3D query to screen virtual compound libraries for new potential hits or to guide the rational design of more potent analogues of this compound. biointerfaceresearch.commdpi.com

Computational Prediction of Druglikeness and Relevant Physicochemical Properties

Before synthesis and biological testing, the "druglikeness" of a compound can be computationally assessed to predict its potential for oral bioavailability and metabolic stability. nih.gov This is often evaluated using rules like Lipinski's Rule of Five and by calculating key physicochemical properties. cmjpublishers.com

For this compound, these properties can be predicted using various chemoinformatics platforms. The addition of an iodine atom significantly increases the molecular weight and lipophilicity compared to the parent indole-2-carbohydrazide. However, the molecule is still expected to fall within the acceptable ranges for druglikeness.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | ~301.13 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 3 (two from -NH2, one from indole N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | ≤ 10 | Yes |

| Molar Refractivity | ~65 - 70 cm³ | 40 - 130 cm³ | Yes |

| Topological Polar Surface Area (TPSA) | ~70.9 Ų | ≤ 140 Ų | Yes |

Values are estimates based on cheminformatics software and comparison with the parent compound 1H-indole-2-carbohydrazide. nih.gov These predictions suggest that this compound possesses a favorable profile for further development as a potential drug candidate.

Theoretical Spectroscopic Analysis and Conformational Landscapes

Computational methods can also predict the spectroscopic properties and conformational preferences of a molecule. Theoretical spectroscopic analysis, often using Density Functional Theory (DFT), can calculate expected NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical spectra can be invaluable for confirming the structure of a newly synthesized compound by comparing them with experimental data.

Furthermore, mapping the conformational landscape involves calculating the potential energy of the molecule as a function of its rotatable bonds. For this compound, this would primarily involve the bond connecting the carbohydrazide group to the indole ring. Understanding the lowest energy (most stable) conformations is critical, as the molecule's 3D shape dictates how it will fit into a protein's binding site. These computational analyses provide a deeper understanding of the molecule's intrinsic structural and electronic properties.

Future Perspectives and Research Directions

Development of Novel Indole-2-Carbohydrazide Scaffolds with Enhanced Activities

A primary focus of future research will be the strategic modification of the 3-iodo-1H-indole-2-carbohydrazide core to generate novel analogues with superior potency and refined activity profiles. The indole-2-carboxamide framework has already demonstrated significant potential for developing agents with dual antitubercular and antineoplastic activities. rsc.orgnih.gov For instance, studies have shown that substituents on the indole (B1671886) ring play a crucial role in biological activity, with lipophilicity appearing to be a significant driver for anti-TB efficacy. rsc.org

The carbohydrazide (B1668358) functional group is a key site for derivatization. Condensation of this group with various aldehydes or ketones can yield a diverse library of hydrazone derivatives. nih.gov This approach has been successfully used to create indole-2-carbohydrazides with potent antiproliferative and anti-angiogenic properties. nih.gov Similarly, the iodine atom at the C3-position can be replaced or used as a handle for cross-coupling reactions to introduce a wide array of substituents, potentially enhancing interactions with biological targets. Research into pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives has shown that modifications at this position can yield potent dual inhibitors of tubulin and aromatase. nih.gov

Future efforts will likely involve:

Systematic Substitution: Introducing a variety of functional groups at different positions of the indole ring to probe structure-activity relationships (SAR).

Hybrid Molecule Design: Conjugating the indole-2-carbohydrazide scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action.

Isosteric Replacement: Replacing parts of the molecule with groups of similar size and electronic properties to improve pharmacokinetic profiles or reduce metabolic liabilities.

Exploration of New Biological Targets and Therapeutic Applications

While existing research has highlighted the anticancer and antimicrobial potential of the indole-2-carbohydrazide/carboxamide scaffold, its versatility suggests a much broader range of possible therapeutic applications. researchgate.netkit.edu The ability of indole derivatives to mimic peptide structures allows them to bind to a wide variety of enzymes and receptors. researchgate.net

New biological targets for derivatives of this compound could include:

Neurodegenerative Diseases: The indole scaffold is central to the design of multi-target agents for Alzheimer's disease, aimed at inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-amyloid (Aβ) aggregation. nih.govnih.govresearchgate.net

Pain and Inflammation: Indole-2-carboxamides have been investigated as novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation pathways. nih.gov

Viral Infections: Recent studies have identified indole-2-carboxylic acid derivatives as potent inhibitors of the HIV-1 integrase enzyme, a critical component in the viral life cycle. nih.gov

Cancer-Related Enzymes: Beyond general cytotoxicity, specific enzymes like tyrosinase and aromatase have been identified as targets for indole derivatives, suggesting applications in melanoma and hormone-dependent cancers, respectively. nih.govresearchgate.net

The following table summarizes some of the biological targets successfully modulated by related indole scaffolds.

| Target Protein/Pathway | Therapeutic Area | Finding | Reference |

| VEGFR-2 | Cancer (Angiogenesis) | Indole-2-carbohydrazide derivatives inhibit VEGFR-2 and its downstream signaling, showing promise as anti-angiogenic agents. | nih.gov |

| Tubulin & Aromatase | Cancer | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were designed as dual inhibitors of tubulin and aromatase. | nih.gov |

| MmpL3 Transporter | Tuberculosis | Indole-2-carboxamides target the MmpL3 transporter in Mycobacterium tuberculosis. | rsc.org |

| HIV-1 Integrase | HIV/AIDS | Indole-2-carboxylic acid derivatives effectively inhibit the strand transfer activity of HIV-1 integrase. | nih.gov |

| AChE & BuChE | Alzheimer's Disease | Indole-based hybrids have been developed as dual inhibitors of both acetylcholinesterase and butyrylcholinesterase. | nih.govresearchgate.net |

| TRPV1 Channel | Pain & Inflammation | Indole-2-carboxamides have been identified as novel and selective agonists of the TRPV1 ion channel. | nih.gov |

| Bcl2/BclxL Proteins | Cancer (Apoptosis) | 2-Oxindolin-3-ylidene-indole-3-carbohydrazide derivatives induce apoptosis by inhibiting anti-apoptotic Bcl2 proteins. | nih.gov |

Advanced Synthetic Methodologies for Sustainable Production

The synthesis of indole derivatives often relies on established but sometimes inefficient methods. Future research will necessitate the adoption of more advanced and sustainable synthetic strategies to produce this compound and its analogues.

Classical methods like the Fischer indolization and Vilsmeier-Haack formylation are foundational for creating the indole core and introducing key functional groups. nih.govorgsyn.orgekb.eg The synthesis of the carbohydrazide intermediate typically involves the esterification of the corresponding carboxylic acid followed by reaction with hydrazine (B178648) hydrate. nih.gov

To improve efficiency and sustainability, future approaches could include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of indolylthiazolidinones and other derivatives from indole precursors. nih.gov

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

Catalytic C-H Activation: Direct functionalization of the indole nucleus through C-H activation would represent a more atom-economical approach, avoiding the need for pre-functionalized starting materials.

Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives will be crucial for sustainable large-scale production.

Integration of In Silico and Experimental Approaches for Lead Optimization

The synergy between computational (in silico) and experimental methods is revolutionizing drug discovery. This integrated approach is particularly valuable for optimizing lead compounds derived from the this compound scaffold.

Molecular docking and molecular dynamics simulations are powerful tools for:

Target Identification and Validation: Predicting how indole derivatives bind to the active sites of target proteins. nih.govresearchgate.netnih.gov

Guiding Synthesis: Prioritizing which novel derivatives to synthesize based on their predicted binding affinity and interaction patterns. nih.gov

Explaining Structure-Activity Relationships (SAR): Rationalizing why certain chemical modifications lead to increased or decreased biological activity. nih.govresearchgate.net

For example, docking studies have been used to predict the binding of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives to the colchicine (B1669291) site of tubulin and to understand their interactions with aromatase. nih.gov Similarly, computational screening helped identify the indole-2-carboxylic acid scaffold as an HIV-1 integrase inhibitor, with subsequent experimental work confirming the in silico predictions. nih.gov In silico tools are also used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as the ability of a compound to cross the blood-brain barrier, which was a consideration in the design of indoleamides for brain tumours. nih.gov

Investigation of Multi-Target Directed Ligands Based on the Scaffold

The complex and multifactorial nature of diseases like cancer and Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The indole scaffold is exceptionally well-suited for MTDL design due to its structural versatility. researchgate.netnih.gov

Future research on this compound should actively pursue an MTDL strategy. By combining the indole-2-carbohydrazide core with other pharmacophores, it is possible to create novel agents that address multiple pathological pathways.

Promising MTDL strategies include:

Dual-Acting Anti-Alzheimer's Agents: Designing hybrids that inhibit both cholinesterases (AChE/BuChE) and Aβ aggregation, and potentially possess anti-neuroinflammatory properties. nih.govresearchgate.netresearchgate.net

Dual-Acting Anticancer Agents: Creating compounds that inhibit both a primary cancer target (like a specific kinase) and a mechanism of drug resistance or a supportive pathway like angiogenesis. nih.gov The development of dual tubulin and aromatase inhibitors is a prime example of this approach. nih.gov

Combined Antimicrobial and Anticancer Agents: Exploring scaffolds that exhibit dual cytotoxicity against both infectious pathogens and cancer cells, as seen with certain indole-2-carboxamides active against both M. tuberculosis and paediatric brain tumour cells. rsc.orgnih.gov

This multi-target approach offers a promising path to developing more effective therapies for complex diseases, and the this compound scaffold provides a robust and adaptable platform for these investigations.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodination | NIS, CH₃COOH, reflux, 6h | 75–85 | |

| Hydrazide Formation | NH₂NH₂·H₂O, EtOH, 60°C, 4h | 80–90 |

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks:

- Indole NH proton at δ 10.5–11.5 ppm (broad singlet).

- Hydrazide NH₂ protons as two singlets near δ 4.5–5.5 ppm.

- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and carbonyl (C=O) at 1650–1680 cm⁻¹.

- Mass Spectrometry : ESI-MS should show [M+H]⁺ with isotopic pattern confirming iodine (e.g., m/z 317 for C₉H₇IN₃O) .

Advanced: How can single-crystal X-ray diffraction (SCXRD) using SHELXL elucidate molecular packing and hydrogen-bonding networks?

Methodological Answer:

Crystallization : Grow crystals via slow evaporation of a DMSO/water solution.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.

Structure Solution :

- SHELXT : For phase problem resolution via intrinsic phasing .

- SHELXL : Refine anisotropic displacement parameters and hydrogen-bonding geometry. Apply restraints for disordered regions .

Analysis :

Q. Table 2: Key Crystallographic Parameters

| Parameter | Typical Range for Indole Derivatives | Reference |

|---|---|---|

| Hydrogen Bond Length | 2.8–3.2 Å (N-H∙∙∙O) | |

| Halogen Bonding (C-I) | 3.3–3.5 Å (I∙∙∙N/O) |

Advanced: What strategies resolve contradictions between computational predictions and experimental data for hydrogen-bonding behavior?

Methodological Answer:

Validation : Compare DFT-optimized geometries (e.g., Gaussian/B3LYP) with SCXRD data. Adjust basis sets (e.g., 6-311++G** for non-covalent interactions) .

Energy Decomposition : Use QTAIM (Quantum Theory of Atoms in Molecules) to quantify hydrogen bond strengths.

Dynamic Analysis : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess hydrogen bond persistence under solvation.

Example Workflow:

- Discrepancy : Computational models predict bifurcated hydrogen bonds, but SCXRD shows linear bonds.

- Resolution : Check solvent effects in MD simulations; lattice forces in crystals may override gas-phase predictions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

Methodological Answer:

Derivatization : Modify the hydrazide moiety (e.g., alkylation, acylation) or indole core (e.g., halogen substitution) .

Biological Assays :

- Enzyme Inhibition : Test against kinases or oxidoreductases via fluorescence-based assays .

- Antimicrobial Activity : Use microdilution (MIC/MBC) against Gram-positive/negative strains.

Computational Modeling :

- Docking : Use AutoDock Vina to predict binding modes with target proteins.

- ADMET Prediction : Employ SwissADME to optimize pharmacokinetics.

Q. Table 3: SAR Trends in Indole Derivatives

| Modification | Observed Effect | Reference |

|---|---|---|

| Iodine at C-3 | Enhanced lipophilicity, halogen bonding | |

| Hydrazide Alkylation | Increased solubility, reduced cytotoxicity |

Advanced: What analytical approaches address spectral anomalies in NMR data for this compound?

Methodological Answer:

- Dynamic Effects : Use VT-NMR (variable temperature) to detect tautomerism or slow conformational exchange.

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to resolve overlapping NH signals.

- 2D Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.